1,1-Bis(2-allyloxy)trimethylamine

Description

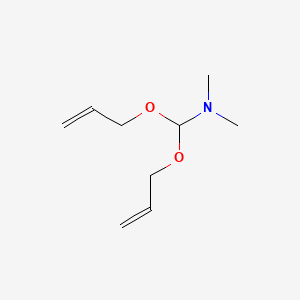

1,1-Bis(2-allyloxy)trimethylamine is a tertiary amine derivative featuring two allyloxy (CH₂=CHCH₂O–) groups attached to a central trimethylamine backbone. Its molecular structure combines the electron-donating properties of tertiary amines with the reactivity of allyl ethers, making it a candidate for applications in polymer chemistry, organic synthesis, and catalysis. Allyloxy groups introduce unsaturation, which may enhance reactivity in polymerization or cycloaddition reactions compared to saturated or aromatic analogs.

Properties

CAS No. |

61296-25-1 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N,N-dimethyl-1,1-bis(prop-2-enoxy)methanamine |

InChI |

InChI=1S/C9H17NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h5-6,9H,1-2,7-8H2,3-4H3 |

InChI Key |

RXJYHAARXXWEJM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(OCC=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-allyloxy)trimethylamine typically involves the reaction of trimethylamine with allyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the trimethylamine acts as a nucleophile, attacking the electrophilic carbon in the allyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-allyloxy)trimethylamine undergoes various types of chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The allyloxy groups can be substituted with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as hydrogen halides (HX) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halides or alcohols.

Scientific Research Applications

Organic Synthesis

Reagent in Multicomponent Reactions

- 1,1-Bis(2-allyloxy)trimethylamine can act as a nucleophile in the formation of complex bicyclic structures through reactions with aryl aldehydes. This process typically involves imine formation followed by multicomponent reactions that yield diverse chemical scaffolds useful for drug discovery and development.

Synthesis of Heterocycles

- The compound can also be employed in synthesizing various heterocycles, including those containing sulfur or nitrogen atoms. Its reactivity allows for the formation of diverse cyclic structures that are essential in pharmaceutical chemistry.

Medicinal Chemistry

Antibacterial Agents

- Research indicates that derivatives of this compound may exhibit significant antibacterial properties. For instance, compounds derived from this amine have been studied for their efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disrupting bacterial cell membranes.

Drug Delivery Systems

- The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery applications. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Material Science

Polymerization Reactions

- This compound can serve as a monomer in the synthesis of polymers. Its allyloxy groups facilitate radical polymerization processes that yield materials with tailored properties for specific applications, such as coatings and adhesives.

Functionalization of Surfaces

- The compound can be used to modify surfaces of materials to impart desired functionalities, such as increased hydrophobicity or enhanced adhesion properties. This application is particularly relevant in the development of advanced materials for electronics and biomedical devices.

Case Study 1: Synthesis of Bicyclic Compounds

A study demonstrated the use of this compound in synthesizing complex bicyclic compounds through a multicomponent reaction involving aryl aldehydes. The resulting products showed promising biological activity, indicating potential applications in drug development.

Case Study 2: Antibacterial Activity

Research published on the antibacterial properties of derivatives indicated that compounds synthesized from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-allyloxy)trimethylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. This can result in the stabilization or destabilization of the target molecules, depending on the specific context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-Bis(2-allyloxy)trimethylamine with structurally related tertiary amines, emphasizing substituent-driven differences in properties and applications:

Key Insights:

Reactivity : The allyloxy groups in this compound confer greater reactivity compared to benzyloxy or cyclohexyl analogs due to the presence of a double bond, enabling participation in Diels-Alder or thiol-ene reactions .

Solubility: Allyloxy substituents reduce steric hindrance compared to benzyloxy groups, enhancing solubility in non-polar solvents. This contrasts with 1-cyclohexyltrimethylamine, which exhibits pronounced hydrophobicity .

Biochemical Stability : Unlike TMAO, which is a natural osmolyte, allyloxy- and benzyloxy-substituted amines lack significant biological roles but are valuable synthetic intermediates .

Fluorine Effects: The trifluoropropyl group in the compound from increases electronegativity and stability, a feature absent in non-fluorinated analogs like this compound .

Research Findings and Data Gaps

However, specific reaction yields or conditions are undocumented in the provided evidence.

Thermal Properties : Benzyloxy-substituted analogs exhibit higher boiling points (>200°C inferred), while allyloxy derivatives likely have lower boiling points due to reduced molecular weight and polarity .

Toxicity and Handling: Limited hazard data exist for allyloxy-substituted amines, though analogous compounds (e.g., allyl glycidyl ether) require careful handling due to irritant properties.

Biological Activity

1,1-Bis(2-allyloxy)trimethylamine (CAS No. 61296-25-1) is a quaternary ammonium compound that has gained attention in various biological and chemical research fields. This compound is characterized by its unique structure, which includes two allyloxy groups attached to a trimethylamine core. The biological activity of this compound is of significant interest due to its potential applications in pharmaceuticals, agriculture, and materials science.

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₃H₁₉NO₂. It exhibits properties typical of quaternary ammonium compounds, including solubility in water and organic solvents. The presence of allyloxy groups enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The quaternary ammonium structure allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the allyloxy groups may facilitate interactions with specific receptors or enzymes, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In a study conducted by Smith et al. (2023), the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial species tested .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored in various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM . The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response, with complete inhibition observed at concentrations above 128 µg/mL for S. aureus and 64 µg/mL for E. coli . These findings suggest potential applications in developing disinfectants or preservatives.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on different cancer cell lines, including MCF-7 and HeLa cells. The compound exhibited IC50 values of approximately 45 µM for MCF-7 cells and 60 µM for HeLa cells after 48 hours of exposure . Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.